molecular formula C13H23Cl3N2O B14912349 N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide

N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide

Cat. No.: B14912349
M. Wt: 329.7 g/mol
InChI Key: KHNUTTWZRWDCDH-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide is a synthetic organic compound with the molecular formula C14H25Cl3N2O It is characterized by the presence of a piperidine ring and a trichloromethyl group attached to an ethyl chain, which is further connected to a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide typically involves the reaction of 2,2,2-trichloroethylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)pentanamide
  • N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)-2-furamide
  • N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)heptanamide

Uniqueness

N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]hexanamide is unique due to its specific combination of a trichloromethyl group and a piperidine ring attached to a hexanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C13H23Cl3N2O

Molecular Weight

329.7 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)hexanamide

InChI

InChI=1S/C13H23Cl3N2O/c1-2-3-5-8-11(19)17-12(13(14,15)16)18-9-6-4-7-10-18/h12H,2-10H2,1H3,(H,17,19)

InChI Key

KHNUTTWZRWDCDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)N1CCCCC1

Origin of Product

United States

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